4-Butyl-2-methylmorpholine
Description
4-Butyl-2-methylmorpholine is a substituted morpholine derivative characterized by a six-membered ring containing one oxygen and one nitrogen atom. The compound features a butyl group at the 4-position and a methyl group at the 2-position of the morpholine ring. Morpholine derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable physicochemical properties and bioactivity.
Properties
CAS No. |
52250-70-1 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-butyl-2-methylmorpholine |
InChI |
InChI=1S/C9H19NO/c1-3-4-5-10-6-7-11-9(2)8-10/h9H,3-8H2,1-2H3 |
InChI Key |
BKPRTYKZSCEWAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC(C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-methylmorpholine typically involves the reaction of butylamine with 2-methylmorpholine under controlled conditions. The process may include steps such as coupling, cyclization, and reduction reactions. For instance, amino alcohols and α-haloacid chlorides can be used as starting materials, followed by a sequence of reactions to form the desired morpholine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of transition metal catalysis and stereoselective synthesis methods can enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-2-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
4-Butyl-2-methylmorpholine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of polymers, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 4-Butyl-2-methylmorpholine involves its interaction with specific molecular targets and pathways. As a heterocyclic amine, it can act as a base and participate in proton transfer reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table highlights key structural analogs of 4-Butyl-2-methylmorpholine identified in the evidence, along with their substituents and inferred properties:
Key Observations:
The dihydrochloride salt of the methylamine analog () increases water solubility, making it more suitable for pharmaceutical formulations .
Lipophilicity and Bioavailability: The butyl group in this compound likely enhances lipid membrane permeability compared to shorter-chain analogs.
Synthetic Routes :
Pharmaceutical and Agrochemical Relevance
- Morpholine derivatives are frequently used as building blocks in drug discovery. For example, the methylamine hydrochloride analog () may serve as an intermediate in bioactive molecule synthesis .
- The tert-butylphenyl-substituted compound () exemplifies the role of aromatic groups in targeting specific enzymes or receptors in agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
